![molecular formula C17H16BrFO B1327709 4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone CAS No. 898753-66-7](/img/structure/B1327709.png)
4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone
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Description
The compound "4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone" is a chemical entity that appears to be related to various research areas, including organic synthesis, medicinal chemistry, and materials science. While the provided papers do not directly discuss this compound, they do provide insights into related chemical reactions and structures that can help us understand the potential characteristics and synthetic routes for the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves palladium-catalyzed reactions, as seen in the synthesis of poly(para-phenylene) derivatives and the multiple arylation of 2-hydroxy-2-methylpropiophenone . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of related compounds, such as 3-(4'-bromophenyl)-4,6-dimethoxy-2-methylindole, involves the use of dibromopropiophenone, which suggests that brominated propiophenones are key intermediates in the synthesis of brominated aromatic compounds .
Molecular Structure Analysis
The molecular structure of aromatic compounds can be significantly influenced by substituents, as demonstrated by the study of rotational barriers in bromine-substituted fluorenes . Substituents like bromo and fluoro groups can affect the electronic distribution and steric hindrance within a molecule, potentially impacting its reactivity and physical properties. The synthesis and structural analysis of dithienothiophene derivatives also highlight the importance of substituent effects on the optical properties of aromatic compounds .
Chemical Reactions Analysis
Brominated aromatic compounds are often involved in electrophilic substitution reactions, which can be accompanied by rearrangements . The presence of bromo and fluoro substituents in "this compound" suggests that it may undergo similar reactions. The cathodic reduction of α-bromopropiophenone in an aprotic medium, leading to the formation of furan derivatives, indicates that bromopropiophenones can participate in reductive transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like "this compound" can be inferred from related compounds. For instance, the synthesis of poly(para-2,5-di-n-hexylphenylene) provides information on the solubility and structural homogeneity that can be expected from polymeric materials derived from brominated and alkyl-substituted phenyl compounds . The phase transfer catalyzed polymerization of brominated phenols also sheds light on the reactivity and molecular weight control achievable in polymer synthesis .
Scientific Research Applications
Fluorination Studies
Fluorination of related compounds, such as 2-bromo-4,5-dimethylphenol, has been investigated. One study utilized xenon difluoride with boron trifluoride etherate as a catalyst, yielding various fluorinated products identified through NMR spectroscopy (H. Koudstaal & C. Olieman, 2010).
Electrophilic Substitution and Rearrangement
The electrophilic substitution with rearrangement in similar brominated compounds has been explored. For instance, the reaction of 2,4-dimethylphenol with bromine, resulting in various brominated compounds, has been studied, suggesting potential pathways for similar substitutions in 4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone (J. M. Brittain et al., 1982).
Carbonic Anhydrase Inhibitory Properties
Research on bromophenols, including synthesized derivatives of (2-Bromo-3,4-dimethoxyphenyl), has indicated their potential as carbonic anhydrase inhibitors. These findings could be relevant for understanding the biological activity of this compound in similar contexts (H. T. Balaydın et al., 2012).
Phase Transfer Catalyzed Polymerization
Studies have been conducted on the polymerization of brominated phenols, which might offer insights into the polymerization potential of this compound (James H. Wang & V. Percec, 1991).
Binding and Interaction Studies
The binding of phenol derivatives to cetyltrimethylammonium chloride has been studied, which might provide a foundation for understanding the interaction properties of this compound with similar substances (A. Senz & H. Gsponer, 1994).
properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFO/c1-11-3-4-12(2)13(9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIRNZIVWVPROQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644743 |
Source
|
Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898753-66-7 |
Source
|
Record name | 1-Propanone, 1-(4-bromo-3-fluorophenyl)-3-(2,5-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898753-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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